molecular formula C7H7F3N2O2 B055434 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid CAS No. 113100-55-3

3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B055434
M. Wt: 208.14 g/mol
InChI Key: CHTJYARIOYPNAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of closely related pyrazole carboxylic acids typically involves several key steps starting from basic precursors like propargyl alcohol or ethyl acetoacetate, undergoing processes such as oxidation, esterification, cyclization, and hydrolysis. For example, 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid was prepared with a high purity starting from propargyl alcohol, highlighting the synthetic accessibility of such compounds (Li-fen, 2013).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, often substituted with various functional groups that significantly influence their chemical behavior. For instance, studies on the crystal structure and spectroscopic evaluations of certain pyrazole derivatives offer insights into their molecular configurations, highlighting the influence of substitutions on their physical and chemical properties (Tamer et al., 2015).

Chemical Reactions and Properties

Pyrazole carboxylic acids undergo various chemical reactions, including functionalization, esterification, and amide formation, which are crucial for their applicability in synthesizing more complex molecules. For example, the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid with 2,3-Diaminopyridine provide valuable information on how these compounds can be modified for specific applications (Yıldırım et al., 2005).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as melting points, boiling points, and solubility, are influenced by their molecular structure. Research into these properties is essential for understanding their behavior in different environments and for practical applications. Studies on compounds like 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid reveal insights into their physical characteristics and how these properties can be tailored through molecular modifications (Ö. Tamer et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other compounds, are crucial for the application of pyrazole derivatives. For example, the study of reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with various hydroxylamines and carbazates showcases the reactivity of these compounds and their potential for creating a wide range of derivatives with diverse applications (Korkusuz & Yıldırım, 2010).

Scientific Research Applications

Synthesis and Antifungal Activity

  • Synthesis of derivatives of pyrazole-4-carboxylic acid, such as 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid, has been studied for potential applications in chemical intermediates (Li-fen, 2013).
  • Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and tested against phytopathogenic fungi, displaying moderate to excellent antifungal activities (Du et al., 2015).

Structural and Spectral Studies

  • Research has been conducted on the structural and spectral properties of pyrazole-4-carboxylic acid derivatives, providing insights into their molecular characteristics and potential applications (Viveka et al., 2016).

Metal Coordination Polymers

  • The synthesis of metal coordination polymers using bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands has been explored, highlighting the potential for creating novel materials (Cheng et al., 2017).

Additional Applications

  • The compound has also been used in the synthesis of other chemical structures and in studying the formation of various derivatives, showcasing its versatility in chemical synthesis and research (Radi et al., 2015), (Yıldırım et al., 2005).

Future Directions

While specific future directions for this compound are not available in the retrieved data, it’s worth noting that triazoles, including pyrazoles, are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . This suggests that 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid and similar compounds may have potential applications in the development of new medicines.

properties

IUPAC Name

3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-4-5(6(13)14)2-12(11-4)3-7(8,9)10/h2H,3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTJYARIOYPNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559015
Record name 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

CAS RN

113100-55-3
Record name 1H-Pyrazole-4-carboxylic acid, 3-methyl-1-(2,2,2-trifluoroethyl)-
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Record name 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
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